Cas no 81782-77-6 (4-Methyldec-3-en-5-ol)

4-Methyldec-3-en-5-ol 化学的及び物理的性質
名前と識別子
-
- 4-Methyldec-3-en-5-ol
- Undecavertol
- Undecavertol(Givaudan)
- (E)-4-methyldec-3-en-5-ol
- 4-METHYL-3-DECEN-5-OL
- FIGOVERT
- EINECS 279-815-0
- AKOS006275272
- 3-Decen-5-ol, 4-methyl-, (3E)-
- SCHEMBL112319
- 3-Decen-5-ol, 4-methyl-, (E)-
- Methyl decenol, (E)-
- CHEMBL3733019
- UNII-5S5I61TY7P
- 4-Methyl-3-decen-5-ol, (3E)-
- 3-Decen-5-ol, 4-methyl-
- AM806735
- (E)-4-methyl-3-decen-5-ol
- A840195
- Methyl decenol [INCI]
- 2',4',4-Trihydroxy-3'-(2-hydroxy-7-methyl-3-methylene-6-octenyl)chalcone
- W-104199
- BCP21959
- 5S5I61TY7P
- EC 279-815-0
- 81782-77-6
- Q27262800
- WSTQLNQRVZNEDV-CSKARUKUSA-N
- 177772-08-6
- NS00004925
- (3E)-4-Methyl-3-decen-5-ol
- 4-Methyl-3-decen-5-ol (ACI)
-
- インチ: 1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3
- InChIKey: WSTQLNQRVZNEDV-UHFFFAOYSA-N
- ほほえんだ: OC(CCCCC)C(C)=CCC
計算された属性
- せいみつぶんしりょう: 170.16700
- どういたいしつりょう: 170.167
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 20.2A^2
じっけんとくせい
- 密度みつど: 0.8425-0.8487
- ゆうかいてん: Not available
- ふってん: 232.9ºC at 760 mmHg
- フラッシュポイント: 98ºC
- 屈折率: 1.452
- PSA: 20.23000
- LogP: 3.28390
- じょうきあつ: 0.0±1.0 mmHg at 25°C
4-Methyldec-3-en-5-ol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Methyldec-3-en-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI56729-25g |
4-Methyldec-3-en-5-ol |
81782-77-6 | 97% | 25g |
$210.00 | 2024-04-19 | |
A2B Chem LLC | AI56729-5g |
4-Methyldec-3-en-5-ol |
81782-77-6 | 97% | 5g |
$75.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614040-100g |
4-Methyldec-3-en-5-ol |
81782-77-6 | 98% | 100g |
¥8672.00 | 2024-07-28 | |
A2B Chem LLC | AI56729-100g |
4-Methyldec-3-en-5-ol |
81782-77-6 | 97% | 100g |
$695.00 | 2024-04-19 | |
A2B Chem LLC | AI56729-1g |
4-Methyldec-3-en-5-ol |
81782-77-6 | 97% | 1g |
$25.00 | 2024-04-19 | |
1PlusChem | 1P00IDO9-25g |
3-Decen-5-ol, 4-methyl- |
81782-77-6 | 97% | 25g |
$247.00 | 2024-04-21 | |
1PlusChem | 1P00IDO9-5g |
3-Decen-5-ol, 4-methyl- |
81782-77-6 | 97% | 5g |
$104.00 | 2024-04-21 | |
1PlusChem | 1P00IDO9-1g |
3-Decen-5-ol, 4-methyl- |
81782-77-6 | 97% | 1g |
$52.00 | 2024-04-21 | |
Chemenu | CM283028-1g |
4-Methyldec-3-en-5-ol |
81782-77-6 | 95% | 1g |
$542 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614040-25g |
4-Methyldec-3-en-5-ol |
81782-77-6 | 98% | 25g |
¥2620.00 | 2024-07-28 |
4-Methyldec-3-en-5-ol 合成方法
ごうせいかいろ 1
1.2 Solvents: Tetrahydrofuran ; reflux; 3 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
4-Methyldec-3-en-5-ol Raw materials
4-Methyldec-3-en-5-ol Preparation Products
4-Methyldec-3-en-5-ol サプライヤー
4-Methyldec-3-en-5-ol 関連文献
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
4-Methyldec-3-en-5-olに関する追加情報
Chemical Profile of 4-Methyldec-3-en-5-ol (CAS No. 81782-77-6)
4-Methyldec-3-en-5-ol (CAS No. 81782-77-6) is a significant organic compound belonging to the class of aliphatic alcohols with a double bond. This compound, characterized by its molecular formula C₁₁H₂₂O, exhibits a unique structural framework that makes it a subject of interest in various chemical and pharmaceutical applications. The presence of both a methyl group and an allylic alcohol moiety imparts distinct reactivity and potential utility in synthetic chemistry and biochemical pathways.
The structure of 4-Methyldec-3-en-5-ol consists of a decyl chain with a double bond at the third carbon and a hydroxyl group at the fifth carbon, along with a methyl substituent at the fourth carbon. This specific arrangement contributes to its versatility in chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. The compound’s nomenclature follows the IUPAC system, ensuring clarity and precision in its identification and communication within the scientific community.
In recent years, 4-Methyldec-3-en-5-ol has garnered attention due to its potential applications in the field of pharmaceuticals. Its chemical properties suggest that it could serve as a precursor in the synthesis of bioactive compounds. For instance, research has indicated that allylic alcohols like this one can undergo various reactions, including oxidation and reduction, which are pivotal in drug development. The allylic position is particularly noteworthy as it can be selectively modified to introduce different functional groups, enhancing the compound’s utility in medicinal chemistry.
Moreover, studies have explored the pharmacological relevance of 4-Methyldec-3-en-5-ol in model systems. While not yet widely established as a therapeutic agent itself, its structural analogs have shown promise in preliminary screenings for anti-inflammatory and antimicrobial properties. The compound’s ability to interact with biological targets suggests that further investigation could uncover novel pharmacological activities. This aligns with the broader trend in drug discovery where natural product-inspired molecules are being leveraged to develop new treatments.
The synthetic pathways for 4-Methyldec-3-en-5-ol have also been a focus of research. One approach involves the use of metathesis reactions, which allow for the efficient construction of carbon-carbon double bonds. This method is particularly attractive due to its high selectivity and mild reaction conditions. Additionally, biocatalytic methods using engineered enzymes have been explored as sustainable alternatives for producing such compounds. These advancements not only improve the yield but also reduce the environmental impact of chemical synthesis.
From an industrial perspective, 4-Methyldec-3-en-5-ol holds potential as an intermediate in fine chemical manufacturing. Its structural features make it suitable for derivatization into more complex molecules used in fragrances, polymers, and specialty chemicals. The demand for high-purity compounds like this one continues to grow as industries seek innovative solutions for their synthetic needs. As such, optimizing production processes for 4-Methyldec-3-en-5-ol remains an important area of research.
The analytical characterization of 4-Methyldec-3-en-5-ol is another critical aspect that ensures its quality and consistency. Techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are commonly employed to confirm its identity and purity. These analytical methods provide detailed insights into the compound’s molecular structure and help ensure that it meets the stringent requirements for pharmaceutical and industrial applications.
In conclusion, 4-Methyldec-3-en-5-ol (CAS No. 81782-77-6) is a multifaceted compound with significant potential in chemical synthesis and pharmaceutical research. Its unique structural features enable diverse applications, from serving as an intermediate in drug development to being utilized in industrial processes. As research continues to uncover new methodologies for its production and utilization, this compound is poised to play an increasingly important role in various scientific disciplines.
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